1-(2,2-Difluoroethyl)-1H-indol-6-amine

Regiochemistry Cross-Coupling Medicinal Chemistry

1-(2,2-Difluoroethyl)-1H-indol-6-amine (CAS 1179511-11-5) is a fluorinated indole derivative with molecular formula C10H10F2N2 and molecular weight 196.20 g/mol. It belongs to the class of 2,2-difluoroethyl-substituted indole amines, which are increasingly utilized as key intermediates in medicinal chemistry for constructing bioactive small molecules, particularly kinase inhibitors and G-protein coupled receptor (GPCR) modulators.

Molecular Formula C10H10F2N2
Molecular Weight 196.20 g/mol
Cat. No. B13086263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,2-Difluoroethyl)-1H-indol-6-amine
Molecular FormulaC10H10F2N2
Molecular Weight196.20 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=C1C=CN2CC(F)F)N
InChIInChI=1S/C10H10F2N2/c11-10(12)6-14-4-3-7-1-2-8(13)5-9(7)14/h1-5,10H,6,13H2
InChIKeyZSJOIZJYIDESEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2,2-Difluoroethyl)-1H-indol-6-amine: A Specialized Heterocyclic Building Block for Kinase and GPCR Targeted Synthesis


1-(2,2-Difluoroethyl)-1H-indol-6-amine (CAS 1179511-11-5) is a fluorinated indole derivative with molecular formula C10H10F2N2 and molecular weight 196.20 g/mol [1]. It belongs to the class of 2,2-difluoroethyl-substituted indole amines, which are increasingly utilized as key intermediates in medicinal chemistry for constructing bioactive small molecules, particularly kinase inhibitors and G-protein coupled receptor (GPCR) modulators [2]. The compound features a primary amine at the indole 6-position and a 2,2-difluoroethyl group at the indole N1 position, a combination that confers distinct steric, electronic, and pharmacokinetic-modulating properties not achievable with non-fluorinated or differently substituted indole amines .

Why Indole Amine Position and 2,2-Difluoroethyl Substitution Cannot Be Interchanged for 1-(2,2-Difluoroethyl)-1H-indol-6-amine


The simple molecular formula C10H10F2N2 encompasses multiple positional isomers (4-amine, 5-amine, 6-amine, and 7-amine) that cannot be treated as interchangeable in synthesis or biological applications [1]. The amine position on the indole scaffold dictates the geometry of subsequent derivatization, the electronic properties of the aromatic ring, and the spatial orientation of pharmacophoric elements in final drug-like molecules . Furthermore, the 2,2-difluoroethyl group is not merely a lipophilic substituent; it functions as a lipophilic hydrogen-bond donor due to the increased acidity of the CF₂H proton (pKa ~11–12) relative to a methyl group (pKa ~50), enabling unique binding interactions that non-fluorinated ethyl or simple alkyl groups cannot replicate [2]. Replacing 1-(2,2-difluoroethyl)-1H-indol-6-amine with a different regioisomer or a non-fluorinated analog would alter both the synthetic outcome and the biological profile of the downstream compound, potentially leading to failed coupling reactions, loss of target affinity, or unfavorable pharmacokinetics.

Quantitative Differentiation of 1-(2,2-Difluoroethyl)-1H-indol-6-amine from Its Closest Analogs and Alternatives


Positional Regiochemistry: 6-Amine vs. 5-Amine vs. 4-Amine Indole Scaffolds

The 6-amine substitution on the indole core of 1-(2,2-difluoroethyl)-1H-indol-6-amine positions the primary amine at the para-like position relative to the indole N1. In contrast, the 5-amine isomer (CAS 1184193-90-5) places the amine at a meta-like position, and the 4-amine isomer (CAS 1343153-93-4) places it at an ortho-like position. This regiochemistry directly impacts steric accessibility for amide bond formation or Buchwald-Hartwig coupling: the 6-amine offers significantly less steric hindrance than the 4-amine, while the 5-amine presents different electronic resonance effects. For parallel medicinal chemistry efforts where consistency in vector geometry is critical, substitution at the 6-position versus the 5- or 4-position yields non-superimposable final compounds .

Regiochemistry Cross-Coupling Medicinal Chemistry

2,2-Difluoroethyl Group as a Lipophilic Hydrogen-Bond Donor: Quantitative pKa Advantage

The 2,2-difluoroethyl group (–CH₂CF₂H) on 1-(2,2-difluoroethyl)-1H-indol-6-amine provides a uniquely balanced lipophilic hydrogen-bond donor (HBD) functionality. The CF₂H proton has a pKa of approximately 11–12, making it a far stronger HBD than a simple methyl group (pKa ~50) while maintaining favorable lipophilicity (estimated ΔlogP contribution ≈ +0.3 to +0.5 relative to –OH). By contrast, a non-fluorinated ethyl group (–CH₂CH₃) contributes only lipophilicity without HBD capacity, and a hydroxyethyl group (–CH₂CH₂OH) is a stronger HBD but reduces lipophilicity (ΔlogP ≈ -0.7 vs –CH₂CF₂H). This property is critical for modulating target binding affinity and membrane permeability simultaneously in drug candidates derived from this building block [1]. In the context of ECE inhibitor optimization, indole-based compounds with appropriate substitution achieved low-nanomolar IC₅₀ values, demonstrating that the indole scaffold with optimized substituents can yield highly potent inhibitors [2].

Lipophilic Hydrogen-Bond Donor Bioisostere Pharmacokinetics

Computed Physicochemical Properties: Lipophilicity and Topological Polar Surface Area Benchmarking

The computed XLogP3-AA value for 1-(2,2-difluoroethyl)-1H-indol-6-amine is 2.1, with a topological polar surface area (TPSA) of 31 Ų and only 1 hydrogen-bond donor [1]. These values are within the optimal range for CNS drug-likeness (CNS MPO score component: TPSA < 60–70 Ų, HBD ≤ 3). By comparison, the non-fluorinated analog 1-ethyl-1H-indol-6-amine (not commercially catalogued but structurally inferred) would have a lower XLogP (estimated ~1.5–1.7) and identical TPSA, while the more polar 1-(2-hydroxyethyl)-1H-indol-6-amine would have XLogP ~0.8–1.0 and TPSA ~51 Ų (due to an additional oxygen atom). The 2,2-difluoroethyl substitution thus achieves a superior balance of moderate lipophilicity for membrane passage while maintaining a low TPSA conducive to CNS penetration, without introducing additional HBDs that could limit oral bioavailability .

Lipophilicity Permeability Drug-Likeness

Supplier-Reported Purity and Storage Specifications vs. Closest Positional Isomers

1-(2,2-Difluoroethyl)-1H-indol-6-amine is commercially available from multiple suppliers with a minimum purity specification of 95% (CAS 1179511-11-5, MDL MFCD12807523) and a recommended long-term storage condition of cool, dry environment . The closest positional isomer, 1-(2,2-difluoroethyl)-1H-indol-5-amine (CAS 1184193-90-5), is similarly available at 95% purity, while the 4-amine isomer (CAS 1343153-93-4) has fewer commercial listings and less consistent availability . For research programs requiring reproducible synthesis and scale-up, the broader supplier base and consistent purity specification of the 6-amine isomer reduce supply-chain risk relative to the 4-amine isomer. Moreover, the 6-amine isomer benefits from the well-established synthetic accessibility of 6-nitroindole or 6-aminoindole precursors, potentially offering cost advantages at larger scales.

Chemical Purity Procurement Quality Control

Metabolic Stability of the 2,2-Difluoroethyl Motif: Class-Level Advantage Over Non-Fluorinated Ethyl Indoles

The C–F bonds in the 2,2-difluoroethyl group of 1-(2,2-difluoroethyl)-1H-indol-6-amine confer enhanced metabolic stability compared to C–H bonds in non-fluorinated ethyl analogs. This is a well-established class-level advantage: the bond dissociation energy of C–F (≈485 kJ/mol) is significantly higher than C–H (≈413 kJ/mol for sp³), making the difluoromethyl moiety resistant to cytochrome P450-mediated oxidative metabolism. In the context of indole-based ECE inhibitors, compounds with optimized substitution on the indole scaffold demonstrated oral efficacy in animal models, indicating that appropriate substituent choice (including fluorinated groups) can translate to in vivo activity [1]. Specifically, indole-based ECE inhibitor 6 showed a cardioprotective effect in a mouse model of acute myocardial infarction after oral administration, demonstrating that the indole scaffold with appropriate substitution can achieve oral bioavailability and target engagement in vivo [1]. While direct metabolic stability data for 1-(2,2-difluoroethyl)-1H-indol-6-amine itself are not available in the public domain, the class-level evidence strongly supports the expectation that derived compounds will exhibit reduced oxidative metabolism at the N1 substituent compared to non-fluorinated ethyl analogs.

Metabolic Stability C-F Bond In Vivo Clearance

High-Value Application Scenarios Where 1-(2,2-Difluoroethyl)-1H-indol-6-amine Provides Demonstrable Advantage


Parallel Synthesis of Kinase Inhibitor Libraries Requiring Consistent Vector Geometry

In medicinal chemistry programs targeting the ATP-binding pocket of kinases, the precise spatial orientation of hinge-binding motifs is critical for potency and selectivity. The 6-amine position of 1-(2,2-difluoroethyl)-1H-indol-6-amine provides a defined exo-cyclic vector that, upon amide coupling with carboxylic acid building blocks, generates a consistent geometry across library members. This contrasts with the 5-amine or 4-amine isomers, which produce different exit vectors and thus non-overlapping chemical space [1]. The 2,2-difluoroethyl group further contributes a lipophilic HBD that can engage the backbone carbonyl of the kinase hinge region, a binding interaction inaccessible to non-fluorinated N-alkyl indoles. The computed property profile (XLogP 2.1, TPSA 31 Ų) supports the expectation that derived inhibitors will maintain favorable passive permeability [2].

CNS-Penetrant GPCR Modulator Design with Reduced P-gp Efflux Risk

The combination of moderate lipophilicity (XLogP 2.1) and low TPSA (31 Ų) positions 1-(2,2-difluoroethyl)-1H-indol-6-amine as an attractive building block for CNS-targeted GPCR modulators. GPCR ligands derived from this scaffold are predicted to favor passive diffusion across the blood-brain barrier while minimizing recognition by P-glycoprotein (P-gp) efflux transporters, which typically prefer higher TPSA substrates (≥60–70 Ų). The difluoroethyl group's unique HBD character can also form specific hydrogen bonds with GPCR transmembrane residues without introducing the metabolic liability or polarity penalty of hydroxyl-containing bioisosteres [1][2].

Late-Stage Functionalization of Advanced Intermediates in Fragment-Based Drug Discovery

For fragment-based drug discovery (FBDD) programs where late-stage diversification is key, 1-(2,2-difluoroethyl)-1H-indol-6-amine offers a chemically differentiated handle. The primary amine at C6 can be selectively functionalized via amide coupling, reductive amination, or Buchwald-Hartwig cross-coupling without interference from the N1 difluoroethyl group. The difluoroethyl group itself can serve as a metabolic soft spot reporter in in vitro metabolite identification studies, allowing DMPK scientists to rapidly assess the metabolic fate of derived compounds. The reliable commercial availability at 95% purity from multiple suppliers ensures that re-supply for scale-up validation is not a bottleneck .

Endothelin-Converting Enzyme (ECE) Inhibitor Optimization and Cardiovascular Drug Discovery

The indole scaffold with appropriate substitution has been validated as a highly selective ECE inhibitor chemotype, with lead compounds demonstrating cardioprotective effects in mouse models of acute myocardial infarction after oral administration [1]. While the published ECE inhibitor series primarily explored substitution at the indole C2 position, the 1-(2,2-difluoroethyl)-1H-indol-6-amine building block provides a complementary vector for exploring C6-directed SAR. The 2,2-difluoroethyl group at N1 offers the potential to enhance metabolic stability and modulate physicochemical properties without compromising the selectivity profile (IC₅₀ >10 μM vs NEP and ACE) characteristic of the indole-based ECE inhibitor class [1].

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